molecular formula C8H8F3N B113375 3-Amino-5-methylbenzotrifluoride CAS No. 96100-12-8

3-Amino-5-methylbenzotrifluoride

Cat. No. B113375
CAS RN: 96100-12-8
M. Wt: 175.15 g/mol
InChI Key: WYDJMBLMXGCHOL-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzotrifluoride (AMBT) is a fluorinated amine compound that is a derivative of benzoic acid. It is a colorless and odorless solid that is soluble in organic solvents. AMBT has been used in various scientific research applications, such as organic synthesis and as a reagent for the detection of certain compounds. It is also a useful tool for studying the mechanism of action of certain biochemical and physiological processes. In

Scientific Research Applications

Photochemical Synthesis

3-Amino-5-methylbenzotrifluoride is used in photochemical methodologies, such as the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This process involves irradiation and results in the production of various oxadiazoles, demonstrating its potential in creating complex chemical structures (Buscemi et al., 2001).

Ligand-Receptor Interaction Studies

In studies of ligand-receptor interactions, like the 5-hydroxytryptamine type 3 receptor, derivatives of this compound are used as ligands in fluorescence correlation spectroscopy. This highlights its utility in biochemical research, particularly in understanding receptor behavior (Wohland et al., 1999).

Corrosion Inhibition Studies

Compounds related to this compound, like 3-amino-5-methylmercapto-1,2,4-triazole, are studied as corrosion inhibitors in materials science. These studies use quantum chemical methods to assess their efficiency in protecting metals like steel in corrosive environments (Gece & Bilgiç, 2009).

Molecular Structure and Antioxidant Activity

This compound derivatives are analyzed for their molecular structure, antioxidant activity, and potential DNA binding capabilities. These studies involve methods like X-ray diffraction and molecular docking, indicating its application in pharmaceutical and biochemical research (Yılmaz et al., 2020).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-Raman and Fourier transform infrared spectroscopy, is used to study the molecular and vibrational structure of 3-aminobenzotrifluoride. This showcases its importance in understanding chemical and physical properties of compounds (Sundaraganesan et al., 2007).

Antitumor Properties

This compound and its derivatives are explored for their antitumor properties. Research in this area focuses on synthesizing and testing fluorinated benzothiazoles for cytotoxicity against various cancer cell lines, highlighting its potential in cancer therapy (Hutchinson et al., 2001).

Safety and Hazards

3-Amino-5-methylbenzotrifluoride is classified as toxic. It is hazardous by inhalation, in contact with skin, and if swallowed . Safety measures include avoiding breathing vapour, rinsing eyes immediately with plenty of water in case of contact, washing skin immediately with plenty of soap-suds after contact, and seeking medical advice immediately in case of accident or feeling unwell .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMBLMXGCHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372223
Record name 3-Methyl-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96100-12-8
Record name 3-Methyl-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methylbenzotrifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At room temperature, 32.3 gms of crude nitrated product from Example V was added to a mixture of 150 ml MeOH and 30 gms (2.5 eq) of trimethylamine. The dark solution was charged with 1.6 gms of 50% wet 5% Pd/C catalyst and hydrogenated for 48 hours at 60° C. with hydrogen at 4 atms. The final solution was concentrated by distilling about half of the MeOH, diluted with 250 ml H2O and washed 3 times with 100 ml CH2Cl2. All of the organic extractions were combined, dried (Na2SO4), filtered and concentrated to 24 gms of a dark liquid which was Kugelrohr distilled at 95°-110° C./32 mm to 17.6 gms of light yellow colored crystals of 3-methyl-5-amino benzotrifluoride; mp 27°-28° C. (83% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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